molecular formula C18H34 B8649402 1,1'-Bicyclohexyl, 4,4'-dipropyl-

1,1'-Bicyclohexyl, 4,4'-dipropyl-

Cat. No.: B8649402
M. Wt: 250.5 g/mol
InChI Key: QYBFJRPJNNTNOV-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C18H34

Molecular Weight

250.5 g/mol

IUPAC Name

1-propyl-4-(4-propylcyclohexyl)cyclohexane

InChI

InChI=1S/C18H34/c1-3-5-15-7-11-17(12-8-15)18-13-9-16(6-4-2)10-14-18/h15-18H,3-14H2,1-2H3

InChI Key

QYBFJRPJNNTNOV-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)CCC

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1,1'-Bicyclohexyl, 4,4'-dipropyl-
  • CAS No.: 86503-59-5
  • Molecular Formula : C₁₈H₃₄
  • Structure : A bicyclohexyl core with propyl groups at the 4,4'-positions.

Applications: Primarily used as a liquid crystal monomer or intermediate in advanced materials, requiring ≥99.0% purity for liquid crystal applications and ≥98% for intermediates . Its trans,trans stereochemistry is critical for mesomorphic properties in display technologies .

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

Compound Name CAS No. Substituents/Functional Groups Key Structural Differences
4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol 89435-35-8 Hydroxyl (-OH) at 4-position Presence of polar hydroxyl group vs. non-polar propyl
1,1'-Bicyclohexyl, 4,4'-diisocyanato Not provided Isocyanate (-NCO) groups High reactivity for polymerization vs. inert alkyl chains
(trans,trans)-[1,1'-Bicyclohexyl]-4,4'-dicarboxylic acid 16200-85-4 Carboxylic acid (-COOH) groups Acidic functionality for coordination vs. hydrophobic propyl
4-(pent-3-enyl)-4′-ethoxy-1,1′-bicyclohexane (PAYYIX) CSD refcode PAYYIX Ether bridge (C-O) and unsaturated pentenyl Ether linkage alters electronic properties and flexibility

Key Observations :

  • The propyl groups in 1,1'-Bicyclohexyl, 4,4'-dipropyl- enhance hydrophobicity and thermal stability compared to polar derivatives (e.g., hydroxyl, carboxylic acid) .
  • Symmetry : Unlike asymmetric analogs (e.g., 4-ethyl-4′-propyl derivatives), the 4,4'-dipropyl substitution ensures structural symmetry, critical for liquid crystal alignment .

Physical and Chemical Properties

Property 1,1'-Bicyclohexyl, 4,4'-dipropyl- 4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol (trans,trans)-Bicyclohexyl-4,4'-dicarboxylic acid
Molecular Weight 250.48 g/mol 274.45 g/mol (C₁₈H₃₄O) 280.35 g/mol (C₁₄H₂₀O₄)
Melting Point Not reported Likely higher due to H-bonding from -OH >200°C (acidic groups increase crystallinity)
Solubility Low in polar solvents Moderate in alcohols Soluble in polar aprotic solvents (e.g., DMF)
Reactivity Chemically inert Reactive via -OH (e.g., esterification) Reactive via -COOH (e.g., salt formation)

Thermal Stability :

  • The dipropyl derivative exhibits superior thermal stability (suitable for liquid crystal displays) compared to unsaturated analogs (e.g., 1-(4-propylcyclohexyl)-4-vinylcyclohexane) due to the absence of reactive double bonds .

Commercial and Industrial Relevance

Compound Price (USD) Primary Use Key Suppliers
1,1'-Bicyclohexyl, 4,4'-dipropyl- Custom quote Liquid crystals, OLEDs Specialty chemical manufacturers
(trans,trans)-Bicyclohexyl-4,4'-dicarboxylic acid $51/g Research chemicals, coordination polymers Shanghai Haohong Biomedical
4,4'-diisocyanato derivative Not available Polyurethane/polyurea synthesis Limited due to high reactivity

Market Trends :

  • Demand for symmetric bicyclohexyl derivatives (e.g., dipropyl) is rising in flexible electronics , whereas hydroxyl or carboxylic acid variants are niche research chemicals .

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